N-{(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide
Description
N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a piperazine ring, an indole moiety, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-16(24-22(28)21-15-17-5-3-4-6-20(17)25-21)23(29)27-13-11-26(12-14-27)18-7-9-19(30-2)10-8-18/h3-10,15-16,25H,11-14H2,1-2H3,(H,24,28)/t16-/m0/s1 |
InChI Key |
PBZCXNRWNSWAGJ-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient assembly of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. Photocatalytic synthesis methods can also be employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the indole group.
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: Contains a similar piperazine structure but with different substituents.
Uniqueness
N-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of the indole moiety with the piperazine and methoxyphenyl groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
